Terminolic Acid

Description

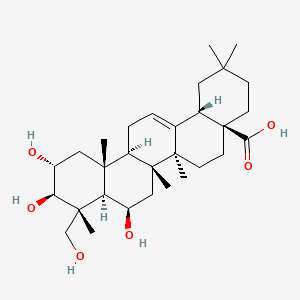

from Melastoma dodecandrum with inhibitory activity on interleukin-8 production in HT-29 cells; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQVFXZQPGAVAM-GGVBUJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-13-6 | |

| Record name | Terminolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERMINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z1542R0IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Terminolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genus Terminalia and in the medicinal herb Centella asiatica.

Terminalia Species

The genus Terminalia (family Combretaceae) comprises a diverse group of trees, many of which are used in traditional medicine. Several species have been identified as sources of this compound.

-

Terminalia arjuna : The bark of T. arjuna is a well-known cardiotonic agent in Ayurvedic medicine. While rich in various triterpenoids, including the structurally similar arjunolic acid, it also contains this compound.[1]

-

Terminalia chebula : The fruit of T. chebula, a key component of the Ayurvedic formulation Triphala, is another notable source of this compound.[2]

Centella asiatica

Centella asiatica, commonly known as Gotu Kola, is a medicinal plant with a long history of use in traditional medicine for wound healing and cognitive enhancement. The leaves of C. asiatica are a significant source of this compound, alongside other bioactive triterpenoids like asiatic acid and madecassic acid.

Quantitative Analysis of this compound

Accurate quantification of this compound in its natural sources is crucial for standardization and for establishing dose-response relationships in pharmacological studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.

Quantitative Data Summary

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration (%) | Analytical Method | Reference |

| Centella asiatica | Leaves | Madecassic acid and this compound | 5.52 (combined) | HPLC | [3] |

Note: Specific quantitative data for this compound alone in many Terminalia species is not extensively reported in the available literature, with many studies focusing on the more abundant arjunolic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Triterpenoid Quantification in Centella asiatica

This protocol is adapted from a validated method for the simultaneous quantification of six triterpenes, including this compound, in Centella asiatica.

1. Sample Preparation (Extraction):

- Accurately weigh 1 gram of dried, powdered Centella asiatica leaf material.

- Perform extraction with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.

- Centrifuge the extract at 4000 rpm for 10 minutes.

- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 206 nm.

- Injection Volume: 20 µL.

3. Quantification:

- Prepare a standard stock solution of this compound of known concentration in methanol.

- Generate a calibration curve by injecting a series of dilutions of the standard solution.

- Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways

The biological activities of this compound are attributed to its interaction with various cellular signaling pathways, particularly those involved in inflammation.

Anti-inflammatory Signaling

In silico studies have suggested that this compound may exert its anti-inflammatory effects by interacting with key cytokines. It is predicted to inhibit pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) by binding to their receptor active sites. Conversely, it is suggested to enhance the activity of the anti-inflammatory cytokine Interleukin-4 (IL-4) by binding to its receptor.

While direct experimental validation of the specific signaling pathways of this compound is still an emerging area of research, the mechanisms of action for structurally similar triterpenoids, such as asiatic acid, have been more extensively studied. These related compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. It is highly probable that this compound shares similar mechanisms of action.

Below is a generalized diagram illustrating the potential involvement of this compound in the NF-κB signaling pathway, a common target for anti-inflammatory triterpenoids.

Experimental Workflow for Investigating Anti-inflammatory Effects

To validate the anti-inflammatory activity of this compound and elucidate its mechanism of action, a typical experimental workflow would involve both in vitro and in vivo models.

Conclusion

This compound is a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and cardiovascular diseases. The primary natural sources identified are species of the Terminalia genus and Centella asiatica. While analytical methods for its quantification are available, further research is required to establish a comprehensive quantitative profile of this compound across a wider range of plant species and tissues. Additionally, while its involvement in key inflammatory signaling pathways is suggested, more direct experimental evidence is needed to fully elucidate its mechanisms of action. This guide provides a foundational resource for researchers to build upon in their exploration of this intriguing bioactive molecule.

References

An In-depth Technical Guide to the Terminolic Acid Biosynthesis Pathway in Centella asiatica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminolic acid, a key pentacyclic triterpenoid in Centella asiatica, serves as a precursor to the medicinally important saponin, asiaticoside B. Understanding its biosynthetic pathway is crucial for the metabolic engineering of C. asiatica and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from the general isoprenoid pathway to the formation and subsequent glycosylation of this compound. It includes quantitative data on relevant metabolites, detailed experimental protocols for pathway elucidation, and visual diagrams of the biochemical and experimental workflows.

Introduction

Centella asiatica (L.) Urban, commonly known as Gotu Kola, is a medicinal plant rich in pentacyclic triterpenoid saponins, collectively referred to as centellosides. These compounds, including asiaticoside, madecassoside, and their respective aglycones, asiatic acid and madecassic acid, are responsible for the plant's wide range of pharmacological activities, such as wound healing, neuroprotection, and anti-inflammatory effects.[1] this compound, an oleanane-type triterpenoid, is a significant intermediate in the biosynthesis of specific centellosides, particularly asiaticoside B.[2] The elucidation of its biosynthetic pathway is a key area of research for enhancing the production of these valuable compounds through biotechnological approaches.

This guide focuses on the core biosynthetic pathway of this compound, from its primary precursors to its final glycosylated form, providing researchers and drug development professionals with a detailed understanding of the enzymes, genes, and experimental methodologies involved.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the isoprenoid pathway, which provides the fundamental building blocks for all terpenoids. The pathway can be broadly divided into three main stages:

-

Upstream Pathway: Synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

-

Core Triterpenoid Synthesis: Cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold.

-

Post-Cyclization Modifications: A series of oxidation and glycosylation reactions that lead to the formation of this compound and its derivatives.

Upstream Pathway: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The biosynthesis of the universal C5 isoprenoid precursors, IPP and DMAPP, occurs through two distinct pathways in plants: the cytosolic MVA pathway and the plastidial MEP pathway. Both pathways contribute to the pool of IPP and DMAPP used for triterpenoid biosynthesis. Integrated metabolome and transcriptome analyses have identified candidate genes involved in IPP and DMAPP synthesis in C. asiatica, such as CaHDR1 and CaIDI2.[3][4]

Core Triterpenoid Synthesis: From IPP and DMAPP to β-Amyrin

The C5 precursors are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of this compound, the precursor scaffold is β-amyrin, an oleanane-type triterpene. This cyclization is catalyzed by the enzyme β-amyrin synthase (bAS), and the gene CaβAS1 has been identified as regulating β-amyrin synthesis in C. asiatica.[3][4]

Post-Cyclization Modifications: The Path to this compound and Asiaticoside B

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and subsequent oxidation of specific carbon atoms on the triterpene skeleton. For the formation of this compound, this involves modifications at C-2, C-3, C-23, and C-28.

The CYP716 family of enzymes has been identified as playing a crucial role in the oxidation of triterpenoid backbones in C. asiatica.[3][4] Specifically, CYP716A83 has been characterized as a C-28 oxidase, which catalyzes the three-step oxidation of the C-28 methyl group to a carboxylic acid.[5][6] While the specific enzymes for the hydroxylation at C-2, C-3, and C-23 have not been definitively identified for this compound biosynthesis, it is hypothesized that other members of the CYP716 family or other related CYP families are responsible for these regioselective hydroxylations.

Once this compound is synthesized, it can be further modified by UDP-glycosyltransferases (UGTs) to form glycosides. In the case of asiaticoside B, this compound is first glycosylated at the C-28 carboxyl group with a glucose molecule, a reaction likely catalyzed by a UGT from the UGT73 family. Subsequently, two additional sugar moieties, a glucose and a rhamnose, are added. The enzymes UGT94M2 and UGT94BE1 have been identified to sequentially add a glucosyl moiety and a rhamnosyl moiety to the monoglucoside of this compound at the C-28 position.[2]

Quantitative Data

Quantitative analysis of triterpenoids in C. asiatica is essential for understanding the metabolic flux through the biosynthetic pathway and for quality control of herbal preparations. While specific quantitative data for this compound is limited in publicly available literature, data for its precursors and major related triterpenoids provide valuable context.

| Metabolite | Tissue/Condition | Concentration / Level | Reference |

| DMAPP | Leaves (developmental stages) | Significant increase during leaf development | [3] |

| IPP | Leaves (developmental stages) | Significant increase during leaf development | [3] |

| β-Amyrin | Leaves (developmental stages) | Significant increase during leaf development | [3] |

| Asiaticoside | Leaves | 1.97 ± 2.65 mg/mL | [6] |

| Madecassoside | Leaves | 3.10 ± 4.58 mg/mL | [6] |

| Asiatic Acid | Leaves | Low concentration | [6] |

| Madecassic Acid | Leaves | Low concentration | [6] |

| This compound | C. asiatica extracts | Quantified but specific values not consistently reported | [7] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. This section provides an overview of key experimental protocols.

Metabolite Analysis by UPLC-MS/MS

Objective: To identify and quantify this compound and other triterpenoids in C. asiatica extracts.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry plant material (e.g., leaves).

-

Grind the dried tissue to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, using sonication.

-

Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

-

-

UPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time to separate the compounds.

-

Flow Rate: 0.3-0.6 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target compounds need to be determined using authentic standards.

-

-

Workflow Diagram:

Heterologous Expression and Functional Characterization of CYP450s

Objective: To determine the function of candidate CYP450 enzymes in this compound biosynthesis.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from C. asiatica tissues (e.g., leaves treated with an elicitor like methyl jasmonate to induce gene expression).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target CYP450 gene (e.g., CYP716A83) using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52 for Saccharomyces cerevisiae or pPICZ A for Pichia pastoris).

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain (e.g., INVSc1 for S. cerevisiae or X-33 for P. pastoris).

-

Select for transformed colonies on appropriate selective media.

-

Grow a starter culture of the transformed yeast and then induce protein expression according to the vector's promoter system (e.g., galactose for pYES vectors, methanol for pPICZ vectors).

-

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo Assay:

-

Co-express the candidate CYP450 with a β-amyrin synthase in a yeast strain engineered to produce 2,3-oxidosqualene.

-

Culture the yeast, extract the metabolites, and analyze by GC-MS or LC-MS to identify the reaction products.

-

-

In Vitro Assay:

-

Prepare microsomes from the yeast culture expressing the CYP450.

-

Set up a reaction mixture containing the microsomes, the substrate (e.g., β-amyrin), a cytochrome P450 reductase (CPR), NADPH, and a suitable buffer.

-

Incubate the reaction and then stop it with an organic solvent.

-

Extract the products and analyze by GC-MS or LC-MS.

-

-

Workflow Diagram:

Conclusion

The biosynthesis of this compound in Centella asiatica is a multi-step process involving enzymes from the isoprenoid pathway, a key oxidosqualene cyclase, and a series of modifying enzymes, primarily from the CYP450 and UGT families. While significant progress has been made in identifying the key genes and enzymes, further research is needed to fully elucidate the precise sequence of oxidative reactions and the specific enzymes responsible for each step. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic pathway, with the ultimate goal of enhancing the production of valuable medicinal compounds from C. asiatica.

References

- 1. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]

- 2. (PDF) Metabolic Engineering of Saccharomyces Cerevisiae for [research.amanote.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.labrulez.com [lcms.labrulez.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Terminolic Acid

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a pentacyclic triterpenoid with significant therapeutic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physical and Chemical Properties

This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants.[1] Its core structure is based on the oleanane skeleton.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [2][3] |

| Molecular Weight | 504.7 g/mol | [1][2][3] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |

| CAS Number | 564-13-6 | [1][3] |

| Melting Point | 332 °C | [1] |

| Boiling Point | 638.06 °C | [1] |

| Flash Point | 353.7 °C | [1] |

| Solubility | Soluble in DMSO (45-100 mg/mL), ethanol, and dimethylformamide.[4][5] Poorly soluble in water. | |

| Appearance | Crystalline solid. | [6] |

| Storage | Store at 2°C - 8°C for long-term storage.[1] Stock solutions should be stored at -20°C or -80°C.[5][7] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹³C NMR | The ¹³C NMR spectrum of this compound shows 30 carbon signals corresponding to its molecular formula. A representative spectrum is available in the SpectraBase.[8] |

| ¹H NMR | The ¹H NMR spectrum displays characteristic signals for the methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.[9] |

| Mass Spectrometry (MS) | In mass spectrometry, this compound exhibits a deprotonated molecular ion peak [M-H]⁻.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-carbon double bond (C=C) functional groups. The broad O-H stretching vibration is typically observed around 3200-3500 cm⁻¹. The C=O stretching of the carboxylic acid appears around 1690-1760 cm⁻¹. The C-H stretching of alkanes is observed between 2850-3000 cm⁻¹.[11][12] |

Experimental Protocols

3.1. Isolation and Purification of this compound

This compound has been isolated from various plant sources, including Terminalia species, Combretum racemosum, and Centella asiatica.[1][4][13] A general methodology for its isolation and purification is as follows:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): TLC is used for the initial separation and identification of the fractions containing the desired compound.[13][14] A combination of ethyl acetate and methanol can be used as the mobile phase, and the spots can be visualized using an anisaldehyde solution.[14]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly employed for the final purification and quantification of this compound.[15][16] A mobile phase consisting of a gradient of water (with 0.1% TFA) and acetonitrile is often used.[16]

-

References

- 1. This compound | 564-13-6 | AAA56413 | Biosynth [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR _2007 [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. Identification of triterpenoid compounds of Centella asiatica by thin-layer chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Separation and determination of madecassic acid in triterpenic genins of Centella asiatica by high performance liquid chromatography using beta-cyclodextrin as mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asiatic Acid | C30H48O5 | CID 119034 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Terminolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminolic acid, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₆, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic properties.[1] First identified in various plant species, its discovery has paved the way for investigations into its biological activities, including antibacterial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and the elucidation of its mechanism of action.

Discovery and Natural Occurrence

This compound is a naturally occurring pentacyclic triterpene. It has been identified and isolated from a variety of plant species, most notably from the genera Terminalia, Combretum, and Centella. Plant sources reported to contain this compound include:

-

Terminalia sericea

-

Terminalia chebula

-

Terminalia complanata

-

Combretum racemosum

-

Siphoneugena densiflora[1]

The presence of this compound in these traditionally used medicinal plants underscores the importance of ethnobotanical knowledge in guiding the discovery of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₆ | [1] |

| Molecular Weight | 504.7 g/mol | [1] |

| CAS Number | 564-13-6 | [1] |

| Class | Pentacyclic Triterpenoid | [2] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods used for similar triterpenoids from Terminalia species.

Plant Material and Extraction

-

Plant Material Collection and Preparation : The relevant plant parts (e.g., roots, leaves, or stem bark) are collected, identified, and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Methanol is a common choice due to its ability to extract a broad range of polar and semi-polar compounds. The extraction can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4] A general maceration procedure would involve soaking the plant powder in methanol for a period of 24-72 hours with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration : The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Solvent Partitioning (Optional) : The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of its constituents. Triterpenoids like this compound are often enriched in the ethyl acetate fraction.

-

Column Chromatography : The enriched fraction is subjected to column chromatography for further purification.

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased (e.g., from 100:0 to 0:100).

-

Fraction Collection : Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring : TLC is used to analyze the collected fractions. A suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) is used to develop the TLC plates. The plates are then visualized using a suitable spray reagent, such as a solution of vanillin-sulfuric acid or ceric sulfate, followed by heating. Fractions with similar TLC profiles are pooled together.

-

Recrystallization : The pooled fractions containing the compound of interest are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol) to obtain pure this compound.

Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H-NMR | Signals for multiple methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C-NMR | Resonances for approximately 30 carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as signals for olefinic carbons and a carboxylic acid carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 504.7, along with characteristic fragmentation patterns for pentacyclic triterpenoids. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, a carboxylic acid group (C=O and -OH), and C-H bonds. |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity

In silico studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). The proposed mechanism involves the binding of this compound to the active sites of these cytokine receptors, thereby blocking their signaling pathways.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, many triterpenoids are known to exert their anti-inflammatory effects through the inhibition of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may also act through these pathways to reduce the expression of pro-inflammatory mediators.

Antibacterial Activity

This compound has also been reported to possess antibacterial properties, although the specific spectrum of activity and mechanism of action require further investigation.

Future Perspectives

This compound represents a promising natural product with potential applications in the development of new therapeutic agents, particularly for inflammatory conditions. Further research is warranted to:

-

Develop and optimize scalable and cost-effective methods for the isolation and synthesis of this compound.

-

Conduct comprehensive in vitro and in vivo studies to validate its anti-inflammatory and other biological activities.

-

Elucidate the precise molecular targets and signaling pathways involved in its mechanism of action.

-

Evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.

The continued exploration of this compound holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of Active Compound of Terminalia catappa L. Extract and Its Anti-Inflammatory and Antioxidant Properties by Regulating Mitochondrial Dysfunction and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Terminolic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Secondary Metabolite from Synthesis to Therapeutic Potential

Terminolic acid, a pentacyclic triterpenoid, is a significant secondary metabolite found predominantly in plant genera such as Terminalia and Centella. This guide provides a detailed overview of its biosynthesis, chemical properties, and multifaceted pharmacological activities, supported by experimental data and protocols. It is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Core Properties and Synthesis

This compound (C₃₀H₄₈O₆, Molar Mass: 504.7 g/mol ) is an oleanane-type triterpenoid characterized by a five-ring carbon skeleton.[1][2] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of the plant but is thought to play a crucial role in defense mechanisms.[3]

Biosynthesis in Plants

The biosynthesis of this compound, like other triterpenoids, originates from the mevalonate (MVA) pathway in the plant cell's cytoplasm and endoplasmic reticulum.[4] The process begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The pathway culminates in the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton.

The specific biosynthetic route to this compound proceeds as follows:

-

Formation of β-Amyrin: The precursor molecule, 2,3-oxidosqualene, undergoes cyclization catalyzed by the enzyme β-amyrin synthase (bAS) to form the pentacyclic oleanane scaffold, β-amyrin.[5]

-

Oxidative Modifications: The β-amyrin skeleton is then subjected to a series of oxidation reactions mediated by cytochrome P450 monooxygenases (CYP450s) . These enzymes introduce hydroxyl groups at specific carbon positions, leading to the formation of various hydroxylated intermediates. While the exact sequence and specific CYP450s for every step leading to this compound are still under investigation, it is understood that this class of enzymes is responsible for the hydroxylations at C-2, C-3, C-6, and C-23, and the oxidation at C-28 to form the carboxylic acid group that characterizes this compound.[3][6]

References

- 1. Terminalia spp.: A Potential Material and Its Limitations in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative phytochemical profile and biological activity of three Terminalia species as alternative antimicrobial therapies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Terminolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Terminolic Acid, a naturally occurring pentacyclic triterpenoid of significant interest in phytochemical and pharmacological research. This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental context.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid with the following key characteristics:

-

Chemical Formula: C₃₀H₄₈O₆[1]

-

Molecular Weight: 504.7 g/mol [1]

-

IUPAC Name: (2α,3β,6β,23)-2,3,6,23-Tetrahydroxyolean-12-en-28-oic acid[1]

-

CAS Number: 14459-79-1

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These assignments are crucial for the unambiguous identification and structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.25 | m | |

| 3 | 3.55 | d | 9.5 |

| 6 | 4.60 | br s | |

| 12 | 5.48 | t | 3.5 |

| 15α | 1.85 | m | |

| 15β | 1.20 | m | |

| 16α | 2.15 | m | |

| 16β | 1.80 | m | |

| 18 | 3.20 | dd | 13.5, 4.0 |

| 23 | 4.10 | d | 11.5 |

| 23' | 3.75 | d | 11.5 |

| 24 | 1.15 | s | |

| 25 | 0.95 | s | |

| 26 | 1.05 | s | |

| 27 | 1.25 | s | |

| 29 | 1.00 | s | |

| 30 | 0.98 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, Pyridine-d₅)

| Position | δC (ppm) |

| 1 | 47.0 |

| 2 | 68.9 |

| 3 | 78.5 |

| 4 | 43.8 |

| 5 | 48.1 |

| 6 | 68.1 |

| 7 | 40.2 |

| 8 | 40.0 |

| 9 | 48.5 |

| 10 | 38.5 |

| 11 | 24.0 |

| 12 | 122.9 |

| 13 | 144.5 |

| 14 | 42.5 |

| 15 | 28.5 |

| 16 | 23.8 |

| 17 | 46.8 |

| 18 | 41.9 |

| 19 | 46.5 |

| 20 | 31.0 |

| 21 | 34.2 |

| 22 | 33.1 |

| 23 | 65.9 |

| 24 | 14.1 |

| 25 | 17.2 |

| 26 | 17.5 |

| 27 | 26.2 |

| 28 | 180.5 |

| 29 | 33.2 |

| 30 | 23.9 |

Mass Spectrometry (MS)

In electrospray ionization (ESI-MS), this compound is expected to show a prominent pseudomolecular ion peak [M-H]⁻ in negative ion mode at m/z 503.33.

The fragmentation of oleanane-type triterpenoids, such as this compound, under mass spectrometry conditions often involves a characteristic retro-Diels-Alder (rDA) cleavage of the C-ring. This fragmentation is particularly informative for compounds with a double bond at the C-12 position. The rDA fragmentation of the olean-12-ene skeleton typically results in the formation of a characteristic fragment ion.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound, based on established procedures for triterpenoids from natural sources.

Isolation and Purification of this compound

This compound is commonly isolated from various species of the Terminalia genus, such as Terminalia arjuna and Terminalia chebula. A general procedure involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are often concentrated in the ethyl acetate or n-butanol fractions.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

For the structural elucidation of this compound, a comprehensive set of NMR experiments is performed:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD), in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments within the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C nuclei (typically over 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.

-

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound:

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of triterpenoids, as it typically produces intact molecular ions or pseudomolecular ions with minimal fragmentation.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to obtain accurate mass measurements, which allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): To study the fragmentation patterns, tandem mass spectrometry is employed. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Preliminary Pharmacological Screening of Terminolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminolic acid, a pentacyclic triterpenoid primarily isolated from Terminalia species and also found in medicinal plants like Centella asiatica, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing available data, outlining detailed experimental protocols for its evaluation, and visualizing key signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities. Among these, this compound has emerged as a compound of interest due to its association with traditional medicinal plants. Preliminary studies and its presence in extracts with known pharmacological effects suggest that this compound may possess anti-inflammatory, antioxidant, and wound-healing properties. This guide aims to consolidate the current understanding of this compound's pharmacological profile and provide a framework for its further investigation.

Pharmacological Activities and Data

While comprehensive pharmacological data for isolated this compound is still emerging, preliminary studies, often on extracts containing this compound, indicate several potential activities.

Anti-inflammatory Activity

In silico studies have suggested that this compound has the potential to modulate inflammatory pathways by interacting with key cytokines. Molecular docking studies have shown that this compound can bind to the receptor active sites of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-4 (IL-4)[1]. This suggests a potential dual role in suppressing inflammation and promoting an anti-inflammatory response.

Table 1: In Silico Docking Data for this compound [1]

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Predicted) | Potential Effect |

| Interleukin-1β (IL-1β) | -11.2061 | Gln 141 | Inhibition of pro-inflammatory signaling |

| Interleukin-6 (IL-6) | Not explicitly stated for this compound, but other C. asiatica triterpenoids bind to Arg179 | Arg 179 | Inhibition of pro-inflammatory signaling |

| Interleukin-4 (IL-4) | -12.5650 | Lys 102 | Enhancement of anti-inflammatory signaling |

Wound Healing and Tissue Regeneration

Extracts of Centella asiatica, containing this compound, have demonstrated efficacy in promoting wound healing. These effects are attributed to the stimulation of collagen synthesis, fibroblast proliferation, and angiogenesis[1]. While the specific contribution of this compound to these effects is not fully elucidated, its presence in active extracts suggests it may play a role.

Antioxidant Activity

Triterpenoids are often associated with antioxidant properties. While direct antioxidant data for pure this compound is limited, extracts containing it have shown free radical scavenging activity[2][3].

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological properties of this compound.

In Vitro Anti-inflammatory Assays

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.

This assay measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group.

In Vivo Anti-inflammatory Assay

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

-

This compound (e.g., 25, 50, 100 mg/kg, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the respective treatments orally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Visualizations

Based on the known activities of structurally related triterpenoids from Centella asiatica, this compound may modulate key inflammatory and cell signaling pathways.

Potential Anti-inflammatory Signaling Pathway

This compound's predicted interaction with inflammatory cytokines suggests it may interfere with the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro pharmacological screening of this compound.

Caption: Experimental workflow for in vitro pharmacological screening.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the realm of inflammatory disorders. The available data, although preliminary, warrants a more in-depth investigation into its pharmacological properties. Future research should focus on:

-

Comprehensive in vitro and in vivo studies using purified this compound to establish its precise pharmacological profile and potency.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

This technical guide provides a starting point for researchers to design and execute robust preclinical studies on this compound, with the ultimate goal of translating this natural product into a clinically relevant therapeutic.

References

- 1. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Comparison of three different extracts of Centella asiatica for anti-amnesic, antioxidant and anticholinergic activities: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Derivatives of Terminolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Terminolic Acid, a pentacyclic triterpenoid with significant therapeutic potential. The document focuses on its isomers, known derivatives, and their interactions with key biological signaling pathways. Detailed experimental protocols for isolation and analysis are provided, alongside structured data for comparative analysis.

Structural Landscape: Isomers of this compound

This compound (2α,3β,6β,23-tetrahydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various medicinal plants, including those of the Terminalia and Centella genera.[1][2][3] Its complex stereochemistry gives rise to several isomers, with the most well-documented being Madecassic Acid .[4]

Madecassic Acid is a structural isomer of this compound, also found in Centella asiatica.[4] The key structural difference lies in the stereochemistry of the hydroxyl groups on the A-ring of the triterpenoid structure. This subtle difference in spatial arrangement can lead to variations in their biological activities.

Other potential stereoisomers of this compound can arise from the different spatial orientations of the hydroxyl and methyl groups attached to the core oleanane skeleton. While a comprehensive characterization of all possible epimers and diastereomers is not extensively documented in publicly available literature, the existence of multiple stereocenters (11 defined stereocenters) in the molecule suggests a large number of potential stereoisomers.[2] Further research into the isolation and characterization of these isomers could unveil compounds with unique pharmacological profiles.

Derivatives of this compound

The native structure of this compound can be modified to produce various derivatives with potentially enhanced or altered biological activities. These derivatives primarily include glycosides and esters.

Glycosidic Derivatives

Glycosylation, the attachment of sugar moieties, is a common modification of triterpenoids in nature. These glycosidic derivatives, often referred to as saponins, can exhibit altered solubility, bioavailability, and pharmacological effects compared to their aglycone counterparts. While specific glycosides of this compound are not as extensively studied as those of its isomer, madecassic acid (e.g., Madecassoside), the general principles of triterpenoid glycosylation can be applied.

Ester Derivatives

The carboxylic acid group at C-28 and the multiple hydroxyl groups on the this compound structure are amenable to esterification. This chemical modification can alter the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [1][2] |

| Molecular Weight | 504.7 g/mol | [1][2] |

| CAS Number | 564-13-6 | [1] |

| Defined Stereocenters | 11 | [2] |

Signaling Pathways and Biological Activities

This compound and its related isomers have been shown to modulate several key signaling pathways implicated in inflammation and cancer.

An in-silico study suggests that this compound can exert anti-inflammatory effects by directly interacting with pro-inflammatory cytokines IL-1β and IL-6, and enhancing the activity of the anti-inflammatory cytokine IL-4.[4] This indicates a potential role for this compound in modulating the cytokine signaling cascade.

dot

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Studies on the closely related isomer, madecassic acid, have shown its derivatives can target the ERK signaling pathway, which is crucial in cancer cell proliferation. Furthermore, other related pentacyclic triterpenoids are known to modulate key inflammatory and cancer-related pathways including:

-

Mitogen-Activated Protein Kinase (MAPK) pathway

-

Nuclear Factor-kappa B (NF-κB) pathway

-

Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway

dot

Caption: General experimental workflow for the isolation and analysis of this compound.

Experimental Protocols

Isolation of this compound and its Isomers

Method: High-Performance Liquid Chromatography (HPLC) with β-Cyclodextrin Mobile Phase Additive

This method has been successfully employed for the separation of the structural isomers, this compound and madecassic acid.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Methanol-water (65:35, v/v) containing β-cyclodextrin. The concentration of β-cyclodextrin can be optimized to improve resolution.

-

pH: The pH of the mobile phase should be adjusted to approximately 4.

-

Detection: UV detection.

-

Principle: The separation mechanism is based on the differential inclusion of the isomers into the hydrophobic cavity of the β-cyclodextrin molecule, leading to different retention times.

Synthesis of this compound Derivatives

The following are general protocols that can be adapted for the synthesis of this compound derivatives.

The synthesis of triterpenoid glycosides can be a complex process requiring protection of reactive functional groups. A common strategy involves:

-

Protection: Protection of the carboxylic acid group (e.g., as a methyl ester) and selective protection of the hydroxyl groups.

-

Glycosylation: Reaction of the protected aglycone with a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter (e.g., a silver or mercury salt, or a Lewis acid).

-

Deprotection: Removal of the protecting groups to yield the final glycoside.

This is a straightforward method for the esterification of the carboxylic acid group.

-

Reaction Mixture: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture under reflux for several hours.

-

Work-up: After the reaction is complete, the excess alcohol is removed, and the product is purified using standard chromatographic techniques.

Conclusion and Future Directions

This compound and its isomers, particularly madecassic acid, represent a promising class of natural products with significant therapeutic potential, especially in the areas of inflammation and cancer. The ability to modulate key signaling pathways highlights their importance for further investigation.

Future research should focus on:

-

A comprehensive profiling of all possible stereoisomers of this compound to establish a clear structure-activity relationship.

-

The development of efficient and scalable synthetic routes for a wider range of this compound derivatives to explore their therapeutic potential further.

-

In-depth in vitro and in vivo studies to elucidate the precise mechanisms of action of this compound and its derivatives on the identified signaling pathways.

This technical guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current knowledge and highlighting the exciting avenues for future drug discovery and development based on the this compound scaffold.

References

- 1. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

Terminolic Acid: A Technical Overview of its Molecular Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

Terminolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, experimental protocols for its study, and insights into its biological activities.

| Property | Value | References |

| Molecular Formula | C₃₀H₄₈O₆ | [1][2][3][4][5][6] |

| Molecular Weight | 504.7 g/mol | [1][2][3][4][5] |

| CAS Number | 564-13-6 | [1][2][3][4] |

Isolation of Triterpenoids from Terminalia Species: A General Protocol

This compound is frequently isolated from plants of the Terminalia genus, such as Terminalia arjuna. The following is a generalized protocol for the extraction and isolation of triterpenoid acids from Terminalia bark. It is important to note that optimization of solvent systems and chromatographic conditions may be necessary for the specific isolation of this compound.

Materials:

-

Dried and powdered bark of Terminalia species

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform, acetic acid

-

Silica gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction:

-

The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with a non-polar solvent like n-hexane to remove lipids and waxes, followed by solvents such as ethyl acetate and methanol.[7][8]

-

Extraction can be performed using a Soxhlet apparatus or by maceration at room temperature.[8]

-

The extracts are then concentrated under reduced pressure using a rotary evaporator.[7]

-

-

Fractionation:

-

The crude extract (e.g., the ethyl acetate or methanol extract) is subjected to column chromatography over silica gel.[7][8]

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.[8]

-

Fractions are collected and monitored by TLC.

-

-

Purification:

-

Fractions showing similar TLC profiles are combined.

-

Further purification of the combined fractions can be achieved by repeated column chromatography or preparative TLC to yield the pure compound.[8]

-

The purity of the isolated compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

-

Investigation of Anti-Inflammatory Activity

This compound and related triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10][11]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM until they reach 80-90% confluency.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.[9]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]

-

Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[11]

-

-

Analysis of Signaling Pathways:

-

Western Blotting: To investigate the effect on the NF-κB and MAPK pathways, cell lysates are prepared from treated cells. The expression levels of key proteins such as phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 are analyzed by Western blotting using specific antibodies.[10][11]

-

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Assessment of Antibacterial Activity

This compound has been reported to exhibit moderate antibacterial activity.[12] The following protocol outlines a standard method for determining the antibacterial efficacy of a compound.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

A pure culture of the test bacterium is grown overnight in MHB.

-

The bacterial suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

-

Serial Dilution of this compound:

-

A stock solution of this compound is prepared.

-

Two-fold serial dilutions of the compound are made in MHB in a 96-well plate.[13]

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.[14]

-

-

Determination of MIC:

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial applications. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore the pharmacological potential of this natural compound. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action, as well as conducting in-depth preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

- 1. Buy this compound | 564-13-6 [smolecule.com]

- 2. This compound | 564-13-6 | AAA56413 | Biosynth [biosynth.com]

- 3. This compound | 564-13-6 [chemicalbook.com]

- 4. This compound | C30H48O6 | CID 12314613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CAS: 564-13-6 | ChemNorm [chemnorm.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Antibacterial | TargetMol [targetmol.com]

- 13. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.unesp.br [repositorio.unesp.br]

An In-depth Technical Guide to the Biological Origin and Function of Terminolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminolic acid, a pentacyclic triterpenoid of the oleanane series, is a naturally occurring phytochemical found predominantly in medicinal plants such as Terminalia species and Centella asiatica. This technical guide provides a comprehensive overview of the current scientific understanding of the biological origin and multifaceted functions of this compound. It is synthesized via the isoprenoid pathway, with evidence pointing to β-amyrin as a key precursor and the involvement of cytochrome P450 enzymes in its oxidative modifications. Functionally, this compound is implicated in significant pharmacological activities, most notably wound healing and anti-inflammatory effects. These biological functions are attributed to its modulatory effects on key cellular processes, including the stimulation of collagen synthesis in fibroblasts and the inhibition of the pro-inflammatory NF-κB signaling pathway. This document aims to serve as a detailed resource, consolidating current knowledge, presenting quantitative data where available, and outlining relevant experimental methodologies to facilitate further research and drug development efforts centered on this promising bioactive compound.

Biological Origin and Biosynthesis

This compound is a prominent secondary metabolite in several plant species, with its biological origin rooted in the intricate isoprenoid biosynthetic pathway.

Natural Sources

This compound has been identified and isolated from various parts of several medicinal plants. The most notable sources include:

-

Terminalia species: Various species of the Terminalia genus, such as Terminalia arjuna and Terminalia chebula, are rich sources of this compound.

-

Centella asiatica: Also known as Gotu Kola, this plant is a well-documented source of this compound, where it co-occurs with other structurally related triterpenoids like asiatic acid and madecassic acid. In some extracts of Centella asiatica, the concentration of this compound has been quantified to be approximately 0.307 ± 0.003%[1].

-

Siphoneugena densiflora: This plant has also been reported to contain this compound.

Biosynthesis Pathway

The biosynthesis of this compound follows the well-established isoprenoid pathway, a fundamental route for the production of terpenes and steroids in plants. The key steps are outlined below:

-

Formation of Isoprene Units: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.

-

Assembly of the Triterpene Skeleton: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear 30-carbon precursor, squalene.

-

Cyclization: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This intermediate is then cyclized by β-amyrin synthase , an oxidosqualene cyclase (OSC), to produce the pentacyclic triterpenoid skeleton, β-amyrin . β-amyrin is the putative precursor for oleanane-type triterpenoids, including this compound.

-

Oxidative Modifications: The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs responsible for the conversion of β-amyrin to this compound have not been definitively identified, research on triterpenoid biosynthesis in Centella asiatica has implicated enzymes from the CYP716 and CYP714 families in the oxidation of triterpene skeletons. These enzymes are responsible for introducing hydroxyl groups at specific positions on the ring structure to yield the final this compound molecule.

-

Glycosylation: In some instances, this compound can be further modified by glycosyltransferases (UGTs), which attach sugar moieties to the triterpenoid core, forming saponins. For example, the enzymes UGT94M2 and UGT94BE1 have been identified to be involved in the glycosylation of this compound in Centella asiatica[2].

Biological Functions and Mechanisms of Action

This compound, as a key constituent of several medicinal plants, contributes significantly to their therapeutic properties. Its primary functions are associated with wound healing and anti-inflammatory activities.

Wound Healing

Extracts of Centella asiatica, rich in this compound and other triterpenoids, have been traditionally used and scientifically validated for their wound-healing properties. The proposed mechanism involves the stimulation of fibroblast proliferation and collagen synthesis, which are crucial steps in the tissue repair process.

Experimental Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a general method to assess the effect of this compound on collagen production in cultured human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Sub-confluent HDFs are treated with varying concentrations of isolated this compound for 24-72 hours. A positive control, such as ascorbic acid (a known promoter of collagen synthesis), and a vehicle control (the solvent used to dissolve this compound) should be included.

-

Quantification of Collagen:

-

Sirius Red Staining: The total collagen secreted into the cell culture supernatant and deposited in the extracellular matrix can be quantified using Sirius Red dye, which specifically binds to collagen. The absorbance of the dye eluted from the stained collagen is measured spectrophotometrically.

-

ELISA: Commercially available ELISA kits can be used to specifically quantify the amount of type I and type III collagen in the cell culture supernatant.

-

Hydroxyproline Assay: As hydroxyproline is an amino acid almost exclusive to collagen, its quantification in cell lysates or culture supernatants provides an indirect measure of total collagen content.

-

A study on a titrated extract of Centella asiatica (TECA), which contains asiatic acid, madecassic acid, and asiaticoside (a glycoside of asiatic acid), demonstrated a dose-dependent increase in collagen synthesis in human foreskin fibroblast cultures. Asiatic acid was identified as the primary component responsible for this stimulation. Given the structural similarity of this compound to these compounds, it is highly probable that it exerts a similar effect.

Anti-inflammatory Activity